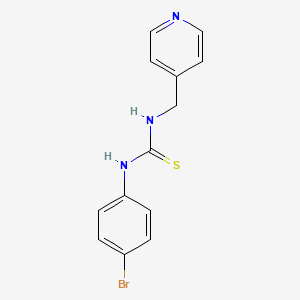
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's mechanism of action involves its ability to inhibit PTP1B and SIRT2. PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose homeostasis. SIRT2 is involved in various cellular processes, including aging and metabolism, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's biochemical and physiological effects depend on the specific scientific research application. Inhibition of PTP1B can improve insulin sensitivity and glucose homeostasis. Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's potential use as a modulator of the immune system can also lead to various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's advantages for lab experiments include its ability to selectively inhibit PTP1B and SIRT2, its potential use as an anticancer agent, and its potential use as a modulator of the immune system. However, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea research include the development of more efficient synthesis methods, the identification of new scientific research applications, and the optimization of N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's pharmacological properties. Additionally, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's potential use as a modulator of the immune system warrants further investigation.
Synthesemethoden
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-bromobenzoyl chloride with 4-pyridinemethanethiol in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl isothiocyanate with 4-pyridinemethanamine in anhydrous benzene. The synthesis method used can affect the yield and purity of N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has also been studied as an inhibitor of the human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes, including aging, metabolism, and cancer. Additionally, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUWBRRBNJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)

![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)